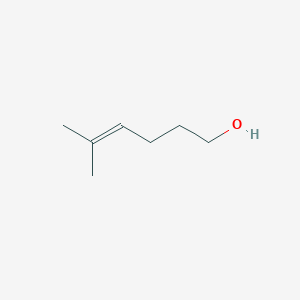

5-Methyl-4-hexen-1-ol

Vue d'ensemble

Description

5-Methyl-4-hexen-1-ol is a chemical compound that belongs to the family of unsaturated alcohols. It is also known as leaf alcohol due to its strong odor, which is similar to that of freshly cut grass. This compound is widely used in the fragrance industry to add a natural and fresh note to perfumes, soaps, and other personal care products.

Orientations Futures

Propriétés

IUPAC Name |

5-methylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKYVCJJVWNXQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472710 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylhex-4-en-1-ol | |

CAS RN |

42272-94-6 | |

| Record name | 5-methyl-hex-4-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-methyl-4-hexen-1-ol in insect pheromone research?

A: 5-Methyl-4-hexen-1-ol serves as a key precursor in synthesizing isolavandulyl butyrate, the identified sex pheromone of the Japanese mealybug (Planococcus kraunhiae) []. This pheromone holds potential as a pest control tool by disrupting the mating communication of mealybugs.

Q2: How can isolavandulyl butyrate be synthesized from 5-methyl-4-hexen-1-ol?

A: Isolavandulyl butyrate synthesis involves a two-step process. First, 5-methyl-4-hexen-1-ol undergoes acid-catalyzed double-bond migration to form 2-isopropyliden-5-methyl-4-hexen-1-ol [, , ]. Subsequently, this intermediate reacts with butyric acid to yield isolavandulyl butyrate.

Q3: Has the use of 5-methyl-4-hexen-1-ol-derived pheromones been explored in pest control?

A: Research indicates that pheromone-containing oil derived from 5-methyl-4-hexen-1-ol demonstrates comparable efficacy to pure synthetic pheromone in disrupting mealybug mating when dispersed in large quantities around mealybug colonies []. This finding suggests its potential as a mealybug management strategy.

Q4: Beyond insect pheromones, what other chemical syntheses utilize 5-methyl-4-hexen-1-ol?

A: 5-Methyl-4-hexen-1-ol participates in a unique reaction with salicylaldehydes in the presence of trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid []. This reaction produces angularly-fused trans-5,5-dimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c][1]benzopyrans with high yield and complete stereoselectivity.

Q5: What happens when 5-methyl-4-hexen-1-ol is reacted with thallium triacetate?

A: Treating 5-methyl-4-hexen-1-ol with thallium triacetate results in the formation of β-acetoxylated and unsaturated cyclic ethers of the tetrahydrofuran type []. This reaction pathway differs from terminally unsubstituted alkenols, highlighting the influence of the terminal dimethylation on the reaction outcome.

Q6: Are there any documented applications of 5-methyl-4-hexen-1-ol in the synthesis of strawberry blossom weevil pheromones?

A: While not explicitly stated in the provided abstracts, research indicates that lavandulol, a related compound, is found in the pheromones of mealybugs []. It is plausible that 5-methyl-4-hexen-1-ol or its derivatives might play a role in the pheromone systems of other insects, including the strawberry blossom weevil. Further investigation is needed to confirm this possibility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)methyl]-3-iodopropene](/img/structure/B1625022.png)

![3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine](/img/structure/B1625028.png)

![2,3-Dimethylbenzo[b]thiophene-7-boronic acid](/img/structure/B1625031.png)